molecular formula C24H26N4O6S B11507468 Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Cat. No.: B11507468
M. Wt: 498.6 g/mol
InChI Key: KSJJYNXARLEWSS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a thioxoimidazolidinone moiety, which is further substituted with an ethyl group and a methoxyphenyl carbonyl group. The unique structure of this compound makes it an interesting subject for synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thioxoimidazolidinone core, which is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The resulting intermediate is then acylated with 3-methoxybenzoyl chloride to introduce the methoxyphenyl carbonyl group. Finally, the benzoate ester is formed by esterification with ethyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxoimidazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxoimidazolidinone moiety would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate is not well understood, but it is likely to involve interactions with specific molecular targets. The thioxoimidazolidinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the thioxoimidazolidinone moiety.

    3-Methoxybenzoyl chloride: A precursor used in the synthesis of the compound, which contains the methoxyphenyl carbonyl group.

    Thioxoimidazolidinone derivatives: Compounds with similar core structures that may exhibit different biological activities.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O6S

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-ethyl-3-[(3-methoxybenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H26N4O6S/c1-4-27-22(31)19(14-20(29)25-17-11-9-15(10-12-17)23(32)34-5-2)28(24(27)35)26-21(30)16-7-6-8-18(13-16)33-3/h6-13,19H,4-5,14H2,1-3H3,(H,25,29)(H,26,30)

InChI Key

KSJJYNXARLEWSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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